molecular formula C12H13NO3 B12886694 3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid CAS No. 855601-66-0

3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid

Katalognummer: B12886694
CAS-Nummer: 855601-66-0
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: SJBVKUJIFJOHKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid is a heterocyclic compound that contains an oxazole ring. Oxazoles are known for their wide range of biological activities and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry . The compound’s structure includes a phenyl group attached to the oxazole ring, which is further connected to a propanoic acid moiety.

Vorbereitungsmethoden

The synthesis of 3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction typically occurs at room temperature and involves the inversion of stereochemistry. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide packed in a reactor .

Analyse Chemischer Reaktionen

3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include manganese dioxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound can interact with enzymes and receptors in biological systems through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanoic acid moiety, which can influence its biological activity and chemical reactivity.

Eigenschaften

CAS-Nummer

855601-66-0

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

3-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C12H13NO3/c14-12(15)7-6-10-8-11(13-16-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)

InChI-Schlüssel

SJBVKUJIFJOHKO-UHFFFAOYSA-N

Kanonische SMILES

C1C(ON=C1C2=CC=CC=C2)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.